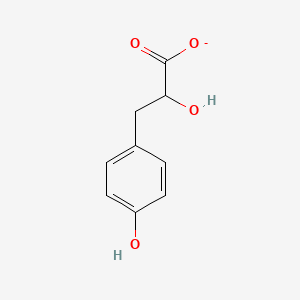

3-(4-Hydroxyphenyl)lactate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-hydroxyphenyl)lactate is a 2-hydroxy carboxylate that is obtained by removal of a proton from the carboxylic acid group of 3-(4-hydroxyphenyl)lactic acid. It has a role as a human metabolite. It is a hydroxy monocarboxylic acid anion and a 2-hydroxy carboxylate. It derives from a lactate. It is a conjugate base of a 3-(4-hydroxyphenyl)lactic acid.

Aplicaciones Científicas De Investigación

Metabolic Role and Health Implications

3-(4-Hydroxyphenyl)lactate plays a crucial role in the metabolism of amino acids, particularly in the context of phenylketonuria (PKU) and tyrosinemia. Elevated levels of this compound are often observed in patients with these metabolic disorders, indicating its potential as a biomarker for diagnosing and monitoring these conditions.

Table 1: Metabolic Disorders Associated with this compound

| Disorder | Mechanism | Reference |

|---|---|---|

| Phenylketonuria | Deficiency in phenylalanine hydroxylase | |

| Tyrosinemia | Deficiency in p-hydroxyphenylpyruvate oxidase |

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties by reducing reactive oxygen species (ROS) production in mitochondria and neutrophils. This suggests its potential therapeutic use in conditions characterized by oxidative stress.

Case Study: Antioxidant Activity

A study demonstrated that administration of this compound significantly decreased oxidative stress markers in a rodent model of inflammation, highlighting its potential as a natural antioxidant supplement .

Association with Physical Activity

Recent metabolome-wide association studies have shown a positive correlation between physical activity levels and the concentration of this compound in serum. This finding suggests that this compound could serve as an indicator of metabolic responses to exercise.

Table 2: Association with Physical Activity

Role in Neurological Health

Emerging research has indicated that alterations in levels of this compound may be linked to neurological conditions such as multiple sclerosis (MS). A study found that reduced levels of this metabolite were associated with increased disease severity, suggesting its role in neuroinflammatory processes.

Case Study: Multiple Sclerosis

In a multi-omic evaluation, lower concentrations of this compound were correlated with heightened inflammatory markers in MS patients, indicating its potential utility as a biomarker for disease progression .

Implications for Diet and Nutrition

The presence of this compound as a microbial metabolite suggests dietary influences on its levels. Foods rich in polyphenols may enhance the production of this compound through gut microbiota interactions.

Table 3: Dietary Sources Influencing Levels

| Food Source | Potential Impact on Levels |

|---|---|

| Berries | High polyphenol content |

| Fermented foods | Promote beneficial gut microbiota |

Análisis De Reacciones Químicas

Enzymatic Oxidation/Reduction

This compound participates in redox reactions catalyzed by specific dehydrogenases:

Reaction :

(R) 3 4 Hydroxyphenyl lactate+NAD P +⇌3 4 Hydroxyphenyl pyruvate+NAD P H+H+

Conjugation Reactions

HPLA undergoes sulfonation and glycosylation in humans:

Sulfonation

Reaction :

HPLA+PAPS→2 Hydroxy 3 4 sulfooxy phenyl propanoic acid

| Parameter | Details |

|---|---|

| Enzyme | Sulfotransferase 1A3 (SULT1A3) |

| Gene | SULT1A3 (UniProt ID: P0DMM9) |

| Molecular Weight | 34.2 kDa |

| Function | Detoxification pathway; increases water solubility for excretion . |

Biosynthetic Pathways in Plants

HPLA is a precursor in rosmarinic acid biosynthesis:

Reaction :

HPLA+4 Coumaroyl CoA→2 O 4 Coumaroyl 3 4 hydroxyphenyl lactic Acid

Microbial Metabolism

Gut microbiota extensively modify HPLA:

Association with Disease

Structural and Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀O₄ |

| Molecular Weight | 182.17 g/mol |

| SMILES | OC(CC1=CC=C(O)C=C1)C(O)=O |

| pKa | ~3.1 (carboxyl group), ~9.8 (phenolic -OH) . |

Propiedades

Fórmula molecular |

C9H9O4- |

|---|---|

Peso molecular |

181.16 g/mol |

Nombre IUPAC |

2-hydroxy-3-(4-hydroxyphenyl)propanoate |

InChI |

InChI=1S/C9H10O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13)/p-1 |

Clave InChI |

JVGVDSSUAVXRDY-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC=C1CC(C(=O)[O-])O)O |

SMILES canónico |

C1=CC(=CC=C1CC(C(=O)[O-])O)O |

Sinónimos |

3-(4-hydroxyphenyl)lactic acid 4-hydroxyphenyllactic acid 4-hydroxyphenyllactic acid, (DL)-isomer HPLA p-hydroxyphenyllactate para-hydroxyphenyllactic acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.